2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Description
Historical Development of Trifluoromethyl Pyrazole Chemistry
The integration of trifluoromethyl groups into pyrazole frameworks emerged as a transformative strategy in medicinal and materials chemistry during the late 20th century. Early synthetic routes relied on cyclocondensation reactions between trifluoromethylated 1,3-dicarbonyl compounds and hydrazines, though these methods often suffered from regioselectivity challenges and limited functional group tolerance. The discovery of nitrile imines as versatile 1,3-dipoles in the 1990s revolutionized access to 3-trifluoromethylpyrazoles, enabling precise control over substitution patterns. For instance, hydrazonoyl halides served as precursors to nitrile imines, which underwent (3+2)-cycloadditions with acetylene surrogates to yield polysubstituted pyrazoles.
A pivotal advancement occurred with the development of one-pot protocols using mercaptoacetaldehyde as an acetylene equivalent. This approach, exemplified by the (3+3)-annulation of nitrile imines followed by cascade dehydration/ring contraction reactions, provided efficient access to 1-aryl-3-trifluoromethylpyrazoles under mild conditions. These methodological breakthroughs laid the foundation for synthesizing advanced derivatives such as 2-(4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, where the acetic acid moiety introduces carboxylate functionality for further derivatization.
Positioning within Pyrazole-Based Research Landscape
The structural architecture of this compound (C₆H₄F₃N₃O₄) combines three pharmacophoric elements:
- Trifluoromethyl group : Enhances metabolic stability and membrane permeability through hydrophobic interactions.
- Nitro substituent : Serves as an electron-withdrawing group to modulate electronic properties and participate in hydrogen bonding.
- Acetic acid side chain : Provides a handle for salt formation, bioconjugation, or coordination chemistry.
This triad of functionalities positions the compound as a multipurpose intermediate in drug discovery programs. For example, the acetic acid moiety enables covalent linkage to carrier proteins in prodrug design, while the nitro group facilitates subsequent reduction to amine derivatives for structure-activity relationship studies. Comparative analysis with simpler 3-trifluoromethylpyrazoles reveals enhanced aqueous solubility (logP = 1.2 predicted) due to the ionizable carboxyl group, addressing a common limitation in fluorinated heterocycles.
Significance in Heterocyclic Chemistry
The compound’s synthetic versatility stems from three reactive sites amenable to orthogonal functionalization:
| Position | Functional Group | Reactivity Profile |
|---|---|---|
| 1 | Acetic acid | Esterification, amide coupling |
| 3 | Trifluoromethyl | Inert to most conditions, modulates electronics |
| 4 | Nitro | Reduction to amine, nucleophilic aromatic substitution |
This multifunctionality enables diverse transformations:
- The nitro group undergoes catalytic hydrogenation to yield 4-aminopyrazole derivatives, valuable intermediates for Suzuki-Miyaura couplings.
- Esterification of the acetic acid moiety with alcohols generates prodrug candidates with tunable lipophilicity.
- Coordination studies demonstrate chelation potential via the carboxylate oxygen and pyrazole nitrogen, forming stable complexes with transition metals.
Such properties have spurred applications in asymmetric catalysis, where the compound serves as a chiral ligand precursor, and in materials science for constructing fluorinated metal-organic frameworks.
Current Research Trends and Academic Interest
Recent advances spotlight three key areas of innovation:
1. Sustainable Synthesis
The 2023 one-pot methodology employing mercaptoacetaldehyde dimer (2,5-dihydroxy-1,4-dithiane-2,5-diol) represents a paradigm shift in pyrazole synthesis. This approach eliminates hazardous acetylene gas usage while achieving 91% yield for model substrates through sequential (3+3)-annulation and desulfurization steps. Computational studies reveal the critical role of p-toluenesulfonyl chloride in facilitating sulfur extrusion via a 6π-electrocyclization mechanism.
2. Post-Functionalization Strategies
Contemporary research exploits the compound’s reactivity for late-stage diversification:
- Pd-catalyzed C–H arylation at the 5-position enables access to polysubstituted analogs without protecting group chemistry.
- Photoredox-mediated decarboxylation of the acetic acid side chain generates radical intermediates for C–C bond formation.
3. Computational Design Machine learning models trained on pyrazole datasets predict that introducing electron-withdrawing groups at C(4) and C(3) (as in this compound) increases aromatic stabilization energy by 18–22 kcal/mol compared to non-fluorinated analogs. These insights guide the rational design of thermally stable pyrazole-based polymers for high-performance coatings.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)5-3(12(15)16)1-11(10-5)2-4(13)14/h1H,2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPTHOQEVELMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a precursor compound, such as 2-(3-amino-1H-pyrazol-5-yl)acetic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction yields the desired nitro-substituted pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas:
-
Anticancer Activity :
- Pyrazole derivatives, including this compound, have shown promising anticancer properties. They are often evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that certain pyrazole derivatives can effectively induce cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .
- Anti-inflammatory and Antimicrobial Properties :
Synthetic Methodologies
The synthesis of 2-(4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can be achieved through various multicomponent reactions (MCRs), which facilitate the formation of complex molecules efficiently. These methods often involve:
- Reactions with Hydrazines : The compound can be synthesized using hydrazine derivatives, which react with acetylenic esters or aldehyde hydrazones to form pyrazole frameworks .
- Catalytic Approaches : Catalysts such as acetic acid have been utilized to enhance reaction yields and selectivity during the synthesis process .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was tested alongside other compounds for its ability to inhibit tubulin polymerization. The results indicated that this compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrazole derivatives, including this specific compound. The results showed that it possessed notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Mechanism of Action
The mechanism of action of 2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Acetic Acid Derivatives
The following table highlights key structural analogs and their differences:
Research Implications and Limitations
- Structural Optimization: Replacing the nitro group with amino or alkoxy groups (e.g., in [4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid) improves solubility and reduces toxicity, making these analogs preferable for drug development .
Biological Activity
2-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, with the CAS number 1006459-45-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a nitro group and a trifluoromethyl moiety, which are known to influence its pharmacological properties. This article reviews the current understanding of its biological activity, including anti-inflammatory and anticancer effects, supported by relevant data and case studies.
- Chemical Formula : C₈H₈F₃N₃O₄
- Molecular Weight : 267.16 g/mol
- IUPAC Name : 2-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
- Appearance : Powder
| Property | Value |
|---|---|
| CAS Number | 1006459-45-5 |
| MDL Number | MFCD04970066 |
| Storage Temperature | Ambient |
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of nitro and trifluoromethyl groups in this compound enhances its activity against various cellular targets.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory mediators.
-
Mechanism of Action :
- Inhibition of cyclooxygenase (COX) enzymes.
- Reduction in the expression of pro-inflammatory cytokines.
- Modulation of signaling pathways related to inflammation.
-
Case Study :
A study conducted by Sivaramakarthikeyan et al. reported that a para-nitrophenyl moiety linked to a pyrazole conjugate displayed significant anti-inflammatory activity, with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium (90.13 ± 1.45%) .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with several studies highlighting their efficacy against various cancer cell lines.
- Cytotoxicity Studies :
-
Quantitative Data :
A review highlighted that certain nitro-containing pyrazoles exhibited IC50 values indicating potent activity against various cancer types, suggesting their potential as lead compounds for drug development .
Research Findings
The following table summarizes key findings from recent studies on the biological activities of this compound and related compounds:
Q & A
Q. What are the preferred synthetic routes for 2-(4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Condensation reactions : Combining pyrazole precursors (e.g., 4-nitro-3-(trifluoromethyl)-1H-pyrazole) with acetic acid derivatives under acidic or basic conditions. Adjusting pH (e.g., using NaHCO₃) minimizes side reactions like hydrolysis of the nitro group .
- Nucleophilic substitution : Introducing the acetic acid moiety via alkylation of the pyrazole nitrogen. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics and product solubility .
- Yield optimization : Purity >95% is achievable via recrystallization in ethanol/water mixtures, with yields ranging from 60–85% depending on stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and acetic acid linkage. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and nitro group (δ ~ 8.5 ppm in ¹H NMR) are key diagnostic signals .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, particularly unreacted pyrazole precursors .
- Mass spectrometry : High-resolution ESI-MS ([M-H]⁻ at m/z 268.03) validates molecular formula (C₇H₅F₃N₃O₄) .
Q. How do the nitro and trifluoromethyl groups influence the compound’s reactivity in aqueous and organic media?
- Nitro group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions .
- Trifluoromethyl group : Increases lipophilicity (logP ~1.8) and metabolic stability, as shown in comparative studies with non-fluorinated analogs .
- pH-dependent stability : The acetic acid moiety undergoes deprotonation (pKa ~2.8) in aqueous buffers, affecting solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) analysis : Compare activity of derivatives (e.g., 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid) to isolate the nitro group’s contribution to target binding .
- Dose-response standardization : Use Hill slope models to account for non-linear effects in enzyme inhibition assays .
- Reproducibility checks : Validate assay protocols (e.g., Bradford protein quantification ) to rule out batch-dependent variability.
Q. What computational strategies are recommended for modeling interactions between this compound and biological targets?
- Molecular docking : Utilize AutoDock Vina to simulate binding to nitroreductases or cyclooxygenase isoforms. The trifluoromethyl group’s hydrophobic interactions are critical for binding affinity .
- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict electrostatic potential surfaces, guiding functionalization strategies .
Q. How can X-ray crystallography be applied to study this compound’s solid-state structure?
- Crystal growth : Slow evaporation from acetonitrile yields diffraction-quality crystals. SHELX software (via Olex2) refines structures, with emphasis on hydrogen-bonding networks involving the acetic acid moiety .
- Thermal ellipsoid analysis : Quantifies conformational flexibility of the pyrazole ring, correlating with stability in co-crystallized protein complexes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., amylose-derived columns) for HPLC separation of racemic mixtures.
- Catalytic asymmetric synthesis : Transition metal catalysts (e.g., Cu(I)/bisoxazoline) enable enantioselective pyrazole formation, though nitro group steric effects reduce ee values (~70%) .
Methodological Considerations
Q. How should researchers handle discrepancies in reported biological activity mechanisms?
- Pathway mapping : Integrate transcriptomic data (RNA-seq) with in vitro assays to identify off-target effects.
- Redox profiling : Nitro group reduction to amine intermediates (e.g., via cytochrome P450 enzymes) may explain cytotoxicity variations .
Q. What are the best practices for optimizing reaction conditions to minimize byproducts?
Q. How can researchers leverage structural analogs to improve solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
